Ibrutinib impurity 6

Description

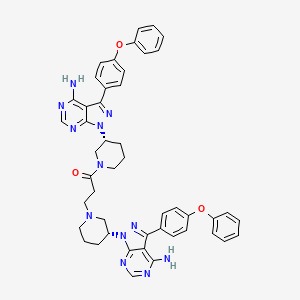

The exact mass of the compound this compound is 826.38158338 g/mol and the complexity rating of the compound is 1420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H46N12O3/c48-44-40-42(31-15-19-37(20-16-31)61-35-11-3-1-4-12-35)54-58(46(40)52-29-50-44)33-9-7-24-56(27-33)26-23-39(60)57-25-8-10-34(28-57)59-47-41(45(49)51-30-53-47)43(55-59)32-17-21-38(22-18-32)62-36-13-5-2-6-14-36/h1-6,11-22,29-30,33-34H,7-10,23-28H2,(H2,48,50,52)(H2,49,51,53)/t33-,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLRPRSHPNBRSQ-KKLWWLSJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC(=O)N2CCCC(C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CCC(=O)N2CCC[C@H](C2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H46N12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1987905-93-0 | |

| Record name | 1-Propanone, 1,3-bis((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1987905930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PROPANONE, 1,3-BIS((3R)-3-(4-AMINO-3-(4-PHENOXYPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-1-YL)-1-PIPERIDINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPJ4HT8UNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Ibrutinib Impurity 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ibrutinib impurity 6, a known process-related impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details its chemical structure, potential formation pathways, and analytical methodologies for its identification and quantification.

Chemical Structure and Physicochemical Properties

This compound is a dimeric structure, chemically identified as 1,1'-((3R,3'R)-((Oxybis(4,1-phenylene))bis(4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,1-diyl))bis(piperidine-3,1-diyl))bis(prop-2-en-1-one) . Its structure suggests it is formed from two molecules of a key intermediate in the Ibrutinib synthesis, linked by a diaryl ether bond. This impurity is classified as a process-related impurity, meaning it is likely formed during the synthesis of the Ibrutinib active pharmaceutical ingredient (API).[1][]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,1'-((3R,3'R)-((Oxybis(4,1-phenylene))bis(4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,1-diyl))bis(piperidine-3,1-diyl))bis(prop-2-en-1-one) | [3][4] |

| Molecular Formula | C₃₈H₃₈N₁₂O₃ | [3][4] |

| Molecular Weight | 710.8 g/mol | [3][4] |

| Nature of Impurity | Process-Related Dimer | [1][5] |

| Typical Concentration | Data not publicly available. Generally, identified non-specified impurities are controlled at or below 0.10-0.15%. |

Potential Formation Pathway

The formation of this compound is likely a result of a side reaction during the synthesis of Ibrutinib. The diaryl ether linkage is a key feature of this impurity. One plausible mechanism for its formation is an Ullmann-type condensation reaction between two molecules of the pyrazolopyrimidine intermediate, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, or a related precursor. This reaction is typically catalyzed by a copper salt at elevated temperatures. The presence of this dimeric impurity has been noted in studies involving thermal stress during amorphization processes of Ibrutinib, suggesting that temperature may be a critical factor in its formation.[6]

Caption: Plausible formation pathway of this compound via Ullmann condensation.

Experimental Protocols

Detailed proprietary protocols for the synthesis and isolation of this compound are not publicly available. However, based on established analytical and preparative techniques for pharmaceutical impurities, the following general methodologies would be applicable.

Analytical Method for Quantification (HPLC-UV)

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the detection and quantification of Ibrutinib and its related impurities, including the dimeric impurity 6.

Table 2: Representative HPLC-UV Method Parameters

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 32 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Isolation Protocol (Preparative HPLC)

For the isolation of this compound for characterization and use as a reference standard, preparative HPLC is the method of choice.[7][8] The methodology involves scaling up an optimized analytical HPLC method.

-

Method Development and Optimization: An analytical HPLC method is first developed to achieve sufficient resolution between Ibrutinib and impurity 6.

-

Column Selection: A preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., >20 mm) is used.

-

Sample Loading Study: The maximum amount of the crude Ibrutinib mixture that can be loaded onto the preparative column without significant loss of resolution is determined.

-

Fraction Collection: The eluent is monitored, and fractions corresponding to the peak of impurity 6 are collected.

-

Purity Analysis: The collected fractions are analyzed using the analytical HPLC method to determine their purity.

-

Solvent Removal: The solvent from the purified fractions is removed, typically by lyophilization or rotary evaporation, to yield the isolated solid impurity.[8]

Caption: General workflow for the isolation of a pharmaceutical impurity using preparative HPLC.

Conclusion

This compound is a significant process-related dimeric impurity that requires careful monitoring and control during the manufacturing of Ibrutinib. Its well-defined chemical structure allows for the development of specific analytical methods for its detection and quantification. While detailed proprietary information on its synthesis and isolation is not widely available, established chromatographic techniques provide a robust framework for its analysis and purification. This guide provides drug development professionals with the core knowledge required to understand and manage this specific impurity in the context of Ibrutinib quality control.

References

- 1. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants. | Semantic Scholar [semanticscholar.org]

- 3. ctppc.org [ctppc.org]

- 4. waters.com [waters.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. rssl.com [rssl.com]

An In-depth Technical Guide to Ibrutinib Impurity 6 (CAS Number: 1987905-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of a specific known impurity, Ibrutinib Impurity 6, also identified as Ibrutinib Dimer Impurity.

This document summarizes the available chemical and physical data, outlines a plausible synthetic pathway, discusses analytical methodologies for its characterization, and provides context regarding its potential significance.

Chemical Identity and Properties

This compound is a dimeric process-related impurity of Ibrutinib. Its formation is thought to occur during the synthesis of the Ibrutinib drug substance. The fundamental properties of this impurity are summarized in the table below.

| Property | Value |

| Chemical Name | 1,3-bis((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one |

| CAS Number | 1987905-93-0[1] |

| Molecular Formula | C47H46N12O3[1] |

| Molecular Weight | 826.95 g/mol [1] |

| Synonyms | Ibrutinib Dimer Impurity, Ibrutinib Diamine Impurity |

Plausible Synthesis Pathway

While the precise, proprietary synthesis route for this compound is not publicly detailed, a plausible pathway involves the reaction of two molecules of an Ibrutinib intermediate. The formation of this dimer is likely an unintended side reaction during the manufacturing process of Ibrutinib. A generalized synthetic scheme is depicted below. The custom synthesis of this impurity for use as a reference standard is a crucial step in developing accurate analytical methods for its detection and quantification.

Caption: Plausible synthesis pathway for this compound.

Analytical Characterization and Methodologies

The identification and quantification of this compound are primarily achieved through modern chromatographic techniques. As this impurity is available as a certified reference standard, its characterization is well-established.

Characterization of the Reference Standard

Commercially available reference standards of this compound are typically accompanied by a Certificate of Analysis (CoA), which includes data from the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

Experimental Protocols

While a specific, validated analytical method for the routine quantification of this compound in Ibrutinib drug substance or product is not publicly available, general methods for the analysis of Ibrutinib and its impurities can be adapted. A typical approach would involve a stability-indicating reversed-phase HPLC (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method.

General RP-HPLC Method Parameters for Ibrutinib and Impurities

| Parameter | Typical Conditions |

| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Aqueous buffer (e.g., ammonium acetate or phosphate buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at approximately 260 nm |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization and validation for the specific quantification of this compound according to ICH guidelines.

Caption: General workflow for the analysis of Ibrutinib impurities.

Signaling Pathway of Ibrutinib

To understand the context in which Ibrutinib and its impurities are studied, it is essential to be familiar with its mechanism of action. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase, leading to its irreversible inhibition. This blocks downstream signaling pathways crucial for B-cell proliferation and survival.

Caption: Simplified signaling pathway of Ibrutinib's mechanism of action.

Conclusion

This compound is a well-characterized dimeric impurity of Ibrutinib. While detailed public information on its routine quantitative analysis and specific biological activity is limited, its availability as a reference standard facilitates its identification and control during drug manufacturing. The use of robust analytical techniques such as HPLC and UPLC is essential for ensuring that the levels of this and other impurities are maintained within acceptable limits, thereby safeguarding the quality and safety of Ibrutinib-containing medicines. Further research into the potential biological impact of this impurity may be warranted.

References

Synthesis of Ibrutinib Impurity 6 Reference Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Ibrutinib impurity 6 reference standard, a critical component in the analytical development and quality control of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document outlines a potential synthetic pathway, purification methodologies, and the necessary analytical characterization for this dimeric impurity.

Introduction to this compound

This compound is a process-related impurity that can be formed during the synthesis of Ibrutinib. It is a dimeric structure, chemically identified as 1,1'-((3R,3'R)-((oxybis(4,1-phenylene))bis(4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,1-diyl))bis(piperidine-3,1-diyl))bis(prop-2-en-1-one). The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. The synthesis of a pure reference standard of this compound is therefore essential for the development and validation of analytical methods for its detection and quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 1,1'-((3R,3'R)-((oxybis(4,1-phenylene))bis(4-amino-1H-pyrazolo[3,4-d]pyrimidine-3,1-diyl))bis(piperidine-3,1-diyl))bis(prop-2-en-1-one) |

| Molecular Formula | C₃₈H₃₈N₁₂O₃ |

| CAS Number | 1987905-93-0 |

| Appearance | Off-white to pale yellow solid |

Synthetic Pathway

A plausible synthetic strategy for this compound involves a dimerization reaction. This can be conceptualized as the reaction of Ibrutinib or a related intermediate with a reactive species. One potential approach involves the base-catalyzed reaction of an Ibrutinib precursor.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general procedure can be inferred from available information on the synthesis of related dimeric impurities. The following is a representative, hypothetical protocol.

Synthesis of this compound

Materials:

-

(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (Ibrutinib)

-

A suitable reactive Ibrutinib precursor (e.g., a precursor with a leaving group susceptible to nucleophilic attack by another Ibrutinib molecule)

-

Sodium amide (NaNH₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve Ibrutinib in anhydrous THF under an argon atmosphere.

-

To this solution, add the reactive Ibrutinib precursor in an equimolar ratio.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add sodium amide (as a suspension in THF) to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Table 2: Hypothetical Reaction Parameters

| Parameter | Condition |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Base | Sodium Amide (NaNH₂) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

Purification

The crude product will likely be a mixture of starting materials, the desired impurity, and other side products. Purification is critical to obtain a reference standard of high purity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

This is the most effective method for isolating and purifying this compound.

Table 3: Illustrative Preparative HPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30-70% B over 40 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 500 µL (of a concentrated solution of the crude product in a suitable solvent) |

Fractions containing the pure impurity are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Caption: General workflow for the purification of this compound.

Characterization

The identity and purity of the synthesized reference standard must be confirmed using a combination of spectroscopic and chromatographic techniques.

Table 4: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation. | A complex spectrum consistent with the dimeric structure, showing characteristic peaks for the aromatic, pyrazolopyrimidine, piperidine, and acryloyl moieties. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₃₈H₃₈N₁₂O₃. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition. | Provides the exact mass to confirm the molecular formula. |

| Analytical HPLC | Determination of purity. | A single major peak with a purity of ≥99.5%. |

Conclusion

The synthesis of the this compound reference standard is a challenging but essential task for ensuring the quality and safety of Ibrutinib drug products. The synthetic and purification strategies outlined in this guide, while based on general principles of organic chemistry and impurity synthesis, provide a solid framework for researchers in the field. The successful synthesis and characterization of this impurity will enable the development of robust analytical methods for its control in the manufacturing of Ibrutinib.

Unraveling the Formation of Ibrutinib Dimeric Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanisms of Ibrutinib dimeric impurities. Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies. However, the stability of the drug substance is a critical concern, with the formation of dimeric impurities being a key degradation pathway under certain stress conditions. This document elucidates the primary mechanisms of dimer formation, outlines detailed experimental protocols for their study, and presents quantitative data to inform stability-indicating method development and quality control strategies.

Core Mechanisms of Ibrutinib Dimerization

Forced degradation studies, conducted under conditions prescribed by the International Conference on Harmonisation (ICH) Q1A(R2) guideline, have revealed that Ibrutinib is particularly susceptible to degradation under alkaline and oxidative stress, leading to the formation of multiple degradation products (DPs), including dimeric impurities.[1][2][3]

Michael Addition under Alkaline Conditions

The most well-characterized pathway for the formation of Ibrutinib dimeric impurities is through a Michael addition reaction, which is prevalent under basic conditions.[1] This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. In the case of Ibrutinib, the acrylamide moiety acts as a Michael acceptor.

Two primary dimeric impurities formed via this pathway have been identified:

-

DP-VIII (m/z 898.4419): This dimer is formed through a Michael addition reaction between two intact Ibrutinib molecules.[1] The piperidine nitrogen of one Ibrutinib molecule acts as the nucleophile, attacking the β-carbon of the acrylamide group on a second Ibrutinib molecule.

-

DP-IX (m/z 827.4029): This impurity arises from the Michael addition between an intact Ibrutinib molecule and a degradation product (DP-I) formed by the hydrolysis of the acrylamide group.[1]

Proposed Oxidative Dimerization

Ibrutinib has been shown to be extremely sensitive to oxidative degradation.[1][2][3] While several oxidative degradation products have been identified, the precise mechanism leading to dimeric impurities under these conditions is less defined. A plausible pathway involves the formation of radical species that can then couple to form a dimer. The phenoxyphenyl group and the pyrazolopyrimidine core are potential sites for initial oxidation. Further research is required to fully elucidate the structures and formation mechanisms of oxidative dimeric impurities.

Quantitative Analysis of Dimer Formation

The extent of Ibrutinib degradation and the formation of dimeric impurities are highly dependent on the specific stress conditions. While precise quantitative data from a single comprehensive study is not publicly available, the following table summarizes the qualitative and semi-quantitative findings from forced degradation studies.

| Stress Condition | Temperature | Duration | Ibrutinib Degradation (%) | Dimeric Impurity Formation (Relative %) | Reference |

| Alkaline Hydrolysis (1 M NaOH) | 80°C | 8 hours | Significant | Major Degradation Products (DP-VIII, DP-IX) | [1] |

| Acidic Hydrolysis (1 M HCl) | 80°C | 8 hours | Susceptible | Minor to None | [1] |

| Oxidative (10% H₂O₂) | Room Temp | 8 hours | Extremely Sensitive | Multiple DPs, potential for dimers | [1] |

| Thermal (Solid State) | 105°C | 24 hours | Stable | Not Observed | [1] |

| Photolytic (UV/Vis Light) | Ambient | - | Stable | Not Observed | [1] |

Note: The percentages are indicative and intended for comparative purposes. The actual extent of degradation can vary based on experimental parameters.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Ibrutinib to induce the formation of dimeric and other impurities.

Objective: To generate Ibrutinib degradation products under various stress conditions for identification, characterization, and analytical method development.

Materials:

-

Ibrutinib pure substance

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 10%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Ammonium acetate, analytical grade

-

Water, HPLC grade

-

pH meter

-

Thermostatic water bath

-

Photostability chamber

-

UPLC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Ibrutinib in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the Ibrutinib stock solution with 1 mL of 1 M HCl.

-

Incubate the solution in a water bath at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with 1 M NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Alkaline Hydrolysis:

-

Mix 1 mL of the Ibrutinib stock solution with 1 mL of 1 M NaOH.

-

Incubate the solution in a water bath at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with 1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

Mix 1 mL of the Ibrutinib stock solution with 1 mL of 10% H₂O₂.

-

Keep the solution at room temperature for 8 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place a known quantity of solid Ibrutinib in a Petri dish.

-

Heat in a hot air oven at 105°C for 24 hours.

-

Dissolve the sample in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Photolytic Degradation:

-

Expose a solution of Ibrutinib (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Control Sample: Prepare a control sample by diluting the Ibrutinib stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.

-

Analysis: Analyze all samples by UPLC-MS/MS.

UPLC-MS/MS Method for Impurity Profiling

Instrumentation: Waters Acquity UPLC system coupled with a tandem mass spectrometer.

-

Column: Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase A: 20 mM Ammonium acetate (pH 6)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient to resolve Ibrutinib and its degradation products.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Detection Wavelength: 215 nm

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Data acquisition in full scan and product ion scan modes.

Impact on Signaling Pathways and Drug Efficacy

Ibrutinib exerts its therapeutic effect by irreversibly binding to the cysteine residue (Cys-481) in the active site of Bruton's tyrosine kinase (BTK), thereby inhibiting its kinase activity. This blockage disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, and survival.

The formation of dimeric impurities can potentially impact the efficacy of Ibrutinib in several ways:

-

Reduced Concentration of Active Drug: Dimerization reduces the concentration of monomeric Ibrutinib available to bind to BTK.

-

Altered Binding Affinity: The dimeric structure may have a different binding affinity for BTK compared to the monomer, potentially leading to reduced or altered inhibitory activity.

-

Potential for Off-Target Effects: The larger, more complex structure of the dimer could lead to unforeseen off-target interactions.

Conclusion

The formation of dimeric impurities is a critical degradation pathway for Ibrutinib, primarily occurring under alkaline and oxidative stress conditions. The Michael addition reaction is the key mechanism for dimerization in alkaline environments. Understanding these formation mechanisms is essential for the development of robust analytical methods for impurity profiling and for the implementation of effective control strategies in the manufacturing and storage of Ibrutinib. Further research into the specific structures and formation pathways of oxidative dimers will provide a more complete picture of Ibrutinib's stability profile. This knowledge will ultimately contribute to ensuring the quality, safety, and efficacy of this important therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of process-related impurities of Ibrutinib, a potent and covalently binding inhibitor of Bruton's tyrosine kinase (BTK). Understanding and controlling these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the origins of these impurities, methods for their identification and quantification, and the relevant biological pathways associated with Ibrutinib's mechanism of action.

Introduction to Ibrutinib and its Impurities

Ibrutinib, chemically known as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one, is a targeted therapy used in the treatment of various B-cell malignancies.[] The synthesis of such a complex molecule involves multiple steps, which can lead to the formation of process-related impurities. These impurities can be unreacted starting materials, intermediates, by-products of side reactions, or reagents.[2] Regulatory agencies require stringent control and characterization of these impurities to ensure patient safety.

Impurities in Ibrutinib are broadly categorized as:

-

Process-Related Impurities: Arising from the manufacturing process.

-

Degradation Impurities: Formed by the degradation of the drug substance under storage or stress conditions.[2]

-

Miscellaneous Impurities: Including residual solvents and inorganic impurities.

This guide focuses on the characterization of process-related impurities.

Ibrutinib Synthesis and the Origin of Process-Related Impurities

The synthesis of Ibrutinib is a multi-step process. A representative synthetic route is depicted below, highlighting the potential formation points of key process-related impurities. The synthesis generally involves the construction of the pyrazolopyrimidine core, followed by the introduction of the phenoxyphenyl group and the chiral piperidine moiety, and finally, the acylation with acryloyl chloride.

Diagram of a potential Ibrutinib synthesis pathway and impurity formation will be described conceptually here, as a prelude to the detailed impurity table.

Certain impurities are known to arise from specific steps in the synthesis. For instance, incomplete reactions or side reactions of intermediates can lead to the formation of structurally similar compounds that may be carried through the process.

Data Presentation: Ibrutinib Process-Related Impurities

The following table summarizes the key process-related impurities of Ibrutinib, their structures, and molecular weights.

| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Ibrutinib Impurity 1 | 1-Methyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₁₈H₁₅N₅O | 317.35 |

| Ibrutinib Impurity 2 | (S)-8-(1-Acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one | C₂₅H₂₄N₆O₂ | 440.50 |

| N-Desmethyl Ibrutinib | 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one with a methyl group removed from an unspecified position (often on the pyrazolopyrimidine ring) | C₂₄H₂₂N₆O₂ | 426.47 |

| Ibrutinib Diamide Impurity | N6-Acryloyl Ibrutinib | C₂₈H₂₆N₆O₃ | 494.55 |

| Ibrutinib Impurity 69 | 4-(4-(1-(1-Acryloylpiperidin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenoxy)phenyl hydrogen sulfate | C₂₅H₂₄N₆O₆S | 536.56 |

| Ibrutinib Impurity 84 | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | C₁₇H₁₃N₇O | 331.33 |

| Ibrutinib Impurity 156 | 1-[(3S)-3-hydroxypiperidin-1-yl]prop-2-en-1-one | C₈H₁₃NO₂ | 155.19 |

| 1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one | Dimer impurity | C₄₇H₄₆N₁₂O | 826.95 |

| 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Key Intermediate | C₁₇H₁₃N₅O | 303.32 |

Experimental Protocols

The characterization of Ibrutinib process-related impurities relies on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This method is suitable for the separation and quantification of known and unknown impurities in Ibrutinib drug substance.

-

Chromatographic System: A gradient HPLC system with a UV detector.

-

Column: Kromosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[3]

-

Mobile Phase A: 0.1% Orthophosphoric Acid in Water.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 10 40 60 15 40 60 20 60 40 | 25 | 60 | 40 |

-

Column Temperature: 30 °C.[4]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the Ibrutinib sample in the mobile phase to a concentration of approximately 140 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation

This method is used for the identification and structural characterization of unknown impurities.

-

Chromatographic System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

-

Column: Waters Acquity UPLC C18 (100 mm x 2.1 mm, 1.7 µm).[5][6]

-

Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6).[5][6]

-

Gradient Program: A suitable gradient to resolve impurities from the main peak.

-

Column Temperature: Ambient.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[5]

-

Scan Range: m/z 50-1000.

-

Data Acquisition: Full scan and product ion scan (MS/MS) modes to obtain fragmentation patterns for structural elucidation.

-

Mandatory Visualizations

B-Cell Receptor (BCR) and BTK Signaling Pathway

Ibrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is crucial for comprehending the drug's mechanism of action.

Caption: BCR and BTK Signaling Pathway and Ibrutinib's Mechanism of Action.

Experimental Workflow for Impurity Characterization

A systematic workflow is essential for the efficient and accurate characterization of process-related impurities.

Caption: A typical experimental workflow for the characterization of Ibrutinib impurities.

Conclusion

The characterization of process-related impurities is a critical aspect of Ibrutinib's drug development and manufacturing. A thorough understanding of the synthetic process, coupled with robust analytical methodologies, is essential for identifying, quantifying, and controlling these impurities. This guide provides a framework for researchers and scientists to approach the characterization of Ibrutinib impurities, ensuring the delivery of a safe and effective therapeutic agent to patients. The use of orthogonal analytical techniques and a systematic workflow, as outlined, will facilitate comprehensive impurity profiling in line with regulatory expectations.

References

- 2. Ibrutinib Impurity 156 | C8H13NO2 | CID 93084214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. iajps.com [iajps.com]

- 5. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-new-degradation-products-of-ibrutinib-and-elucidation-of-their-degradation-pathway - Ask this paper | Bohrium [bohrium.com]

Ibrutinib Degradation Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, a key component of the B-cell receptor (BCR) signaling pathway.[1][2][3] It is an orally administered drug used in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[2] The chemical stability of ibrutinib is a critical factor for ensuring its safety and efficacy. This technical guide provides a comprehensive analysis of the degradation pathways of ibrutinib under various stress conditions, detailed experimental protocols for degradation studies, and an overview of its mechanism of action through the BTK signaling pathway.

Ibrutinib Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Ibrutinib has been found to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[4][5][6][7][8]

Hydrolytic Degradation

Acidic Conditions: Under acidic stress, ibrutinib undergoes degradation, leading to the formation of several degradation products (DPs). One of the major degradation pathways involves the hydrolysis of the acryloyl group.[4][5][7]

Alkaline Conditions: Ibrutinib is highly sensitive to alkaline conditions, showing significant degradation.[4][5][7] The degradation in alkaline media is generally more extensive than in acidic media. The primary degradation pathway involves the hydrolysis of the amide bond in the acryloyl moiety.[4][5][7][9]

Oxidative Degradation

Ibrutinib is also susceptible to oxidative stress.[5][7][10] Studies have shown the formation of multiple degradation products upon exposure to oxidizing agents like hydrogen peroxide. The exact structures of all oxidative degradants are a subject of ongoing research, with some studies identifying novel impurities.[10]

Thermal and Photolytic Degradation

In general, ibrutinib is found to be relatively stable under thermal and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Quantitative Data on Ibrutinib Degradation Products

The following table summarizes the identified degradation products of ibrutinib under various stress conditions as reported in the literature. The percentage of degradation and the specific conditions can vary between studies.

| Degradation Product (DP) | Stress Condition | % Degradation (approx.) | Reference |

| DP-I | Acidic, Alkaline Hydrolysis | Not specified | [4][5][7] |

| DP-II | Alkaline Hydrolysis | Not specified | [4][5][7] |

| DP-III | Oxidative | Not specified | [4][5][7] |

| DP-IV | Oxidative | Not specified | [4][5][7] |

| DP-V | Alkaline Hydrolysis | Not specified | [4][5][7] |

| DP-VI | Oxidative | Not specified | [4][5][7] |

| DP-VII | Oxidative | Not specified | [4][5][7] |

| DP-VIII | Alkaline Hydrolysis | Not specified | [4][5][7] |

| DP-IX | Alkaline Hydrolysis | Not specified | [4][5][7] |

| DP-X | Oxidative | Not specified | [4][5][7] |

| DP-1 (m/z 386.46) | Acidic, Basic Hydrolysis | Not specified | [6][9] |

| DP-2 (m/z 472.55) | Basic Hydrolysis | Not specified | [6][9] |

| Six Unnamed DPs (I-VI) | Acidic/Alkaline Hydrolytic, Acid/Alkaline Photolytic, Oxidative | Not specified | [11] |

| Three Unnamed DPs | Alkaline, Oxidative | Not specified | [10] |

Experimental Protocols

Forced Degradation Study

Objective: To evaluate the stability of ibrutinib under various stress conditions as per ICH guidelines.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of ibrutinib in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 1N HCl and reflux at 80°C for a specified period (e.g., 2 hours). Neutralize the solution with 1N NaOH before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with 1N NaOH and reflux at 80°C for a specified period (e.g., 30 minutes). Neutralize the solution with 1N HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).

-

Photolytic Degradation: Expose the solid drug substance and its solution to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

-

Sample Analysis: Analyze the stressed samples using a stability-indicating UPLC or HPLC method.

References

- 1. m.youtube.com [m.youtube.com]

- 2. standardofcare.com [standardofcare.com]

- 3. youtube.com [youtube.com]

- 4. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-new-degradation-products-of-ibrutinib-and-elucidation-of-their-degradation-pathway - Ask this paper | Bohrium [bohrium.com]

- 5. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

identifying potential genotoxic impurities in Ibrutinib

An In-depth Technical Guide to Identifying Potential Genotoxic Impurities in Ibrutinib

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, analysis, and control of potential genotoxic impurities (GTIs) in the active pharmaceutical ingredient (API), Ibrutinib.

Introduction to Ibrutinib and Genotoxic Impurities

Ibrutinib is a first-in-class, orally administered inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1] By irreversibly binding to BTK, Ibrutinib blocks the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.

The safety of a pharmaceutical product is contingent not only on the toxicological profile of the API but also on the impurities it may contain. Genotoxic impurities are of particular concern as they can damage DNA, leading to mutations and potentially cancer, even at very low levels.[2] Regulatory agencies, therefore, have stringent requirements for the control of such impurities in drug substances.[2]

This document outlines the regulatory landscape, potential process-related and degradation-derived impurities in Ibrutinib, and detailed methodologies for their detection and genotoxic risk assessment.

Regulatory Framework for Genotoxic Impurities

The primary guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals is the ICH M7 guideline.[3][4] This guideline provides a framework for classifying impurities and determining acceptable intake levels to limit potential carcinogenic risk.

A key concept within the ICH M7 guideline is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure to a genotoxic impurity that is considered to be associated with a negligible risk of carcinogenicity. For most genotoxic impurities, this value is set at 1.5 µ g/day .[5][6] This value corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure.[5]

Table 1: Classification of Impurities based on Mutagenic and Carcinogenic Potential (ICH M7)

| Class | Description | Recommended Action |

| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC of 1.5 µ g/day . |

| Class 3 | Compounds with a structural alert for mutagenicity, but which are of unknown genotoxic potential. | Control at or below the TTC of 1.5 µ g/day . May require genotoxicity testing. |

| Class 4 | Compounds with a structural alert that is shared with the drug substance or related compounds which have been shown to be non-mutagenic. | Treat as a non-mutagenic impurity. |

| Class 5 | Compounds with no structural alert for mutagenicity. | Treat as a non-mutagenic impurity. |

Potential Genotoxic Impurities in the Ibrutinib Manufacturing Process

Potential genotoxic impurities in Ibrutinib can originate from two main sources: the manufacturing process (process-related impurities) and the degradation of the drug substance itself (degradation products).

Process-Related Impurities

Process-related impurities include starting materials, reagents, intermediates, and by-products from the synthetic route. A thorough understanding of the manufacturing process is crucial for identifying potential GTIs. Below is a representative synthesis scheme for Ibrutinib, compiled from various sources, to illustrate the potential origin of such impurities.

Caption: A representative synthetic pathway for Ibrutinib.

Based on the synthesis, several starting materials and intermediates could be potential genotoxic impurities if carried over into the final API.

Table 2: Potential Process-Related Genotoxic Impurities in Ibrutinib

| Impurity Name | Structure | Rationale for Potential Genotoxicity |

| 4-Phenoxyphenyl-boronic acid |  | Used in alternative synthetic routes. Arylboronic acids have been reported to be weakly mutagenic in microbial assays.[7] |

| Acryloyl chloride |  | A highly reactive Michael acceptor and an alkylating agent, which are well-known structural alerts for genotoxicity. |

| Hydrazine |  | A known mutagen and carcinogen. |

Degradation Products

Forced degradation studies have shown that Ibrutinib is susceptible to degradation under acidic, basic, and oxidative conditions.[8][9] The resulting degradation products must also be evaluated for their genotoxic potential.

Table 3: Known Degradation Products of Ibrutinib

| Impurity Name | Structure | Formation Condition | Potential for Genotoxicity |

| DP-1: 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |  | Acidic and Basic Hydrolysis[9] | Low, as it is a major intermediate in the synthesis and lacks obvious structural alerts for genotoxicity. |

| DP-2: Michael Adduct with Water |  | Basic Hydrolysis[10] | Low, as the reactive Michael acceptor moiety is no longer present. |

| Oxidative Degradation Products | Various N-oxides and hydroxylated derivatives[8] | Oxidative Stress | The genotoxic potential would need to be assessed on a case-by-case basis, as new functional groups are introduced. |

Analytical Methodologies for GTI Detection

Sensitive and specific analytical methods are required to detect and quantify GTIs at the parts-per-million (ppm) level. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose.

Caption: General workflow for the analysis of genotoxic impurities.

Experimental Protocol: LC-MS/MS Method for 4-Phenoxyphenyl-boronic acid

This protocol provides an example of a validated method for the quantification of the potential genotoxic impurity, 4-phenoxyphenyl-boronic acid, in Ibrutinib.

1. Sample Preparation:

-

Accurately weigh about 100 mg of Ibrutinib API into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., acetonitrile/water, 50:50 v/v).

-

Further dilute as necessary to fall within the calibration range of the instrument.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Atlantis T3 (150 x 4.6 mm, 5.0 µm)[10] |

| Mobile Phase A | 10 mM Ammonium formate buffer[10] |

| Mobile Phase B | Acetonitrile[10] |

| Gradient | A suitable gradient to resolve the impurity from the API. |

| Flow Rate | 1.0 mL/min[10] |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

3. Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Example) | Precursor Ion (m/z) -> Product Ion (m/z) |

| 4-Phenoxyphenyl-boronic acid | 215.1 -> 121.1 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Genotoxicity Testing Protocols

If a potential impurity is identified and cannot be controlled to a level below the TTC, its genotoxic potential must be assessed experimentally. The standard initial test is the bacterial reverse mutation assay (Ames test).

Caption: Decision-making workflow for genotoxicity testing of impurities.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

1. Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a medium lacking the required amino acid.[11][12]

2. Test System:

-

S. typhimurium strains: TA98, TA100, TA1535, TA1537

-

E. coli strain: WP2 uvrA

3. Procedure:

-

Plate Incorporation Method:

-

Prepare serial dilutions of the test impurity.

-

To molten top agar, add the bacterial culture, the test impurity dilution, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation).

-

Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37 °C.

-

Count the number of revertant colonies.

-

-

Controls:

-

Negative control: Vehicle (e.g., DMSO).

-

Positive controls: Known mutagens specific for each strain, with and without S9 activation (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene).

-

4. Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control for at least one strain.

Experimental Protocol: In Vitro Micronucleus Assay

1. Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[13][14]

2. Test System:

-

Mammalian cell lines such as Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes.

3. Procedure:

-

Culture the cells in appropriate medium.

-

Expose the cells to at least three concentrations of the test impurity for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

-

After exposure, wash the cells and add fresh medium containing cytochalasin B. Cytochalasin B blocks cytokinesis, resulting in binucleated cells that have completed one cell division.[13][14]

-

Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[14]

4. Data Analysis: A compound is considered positive if it causes a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the negative control.

Relevant Signaling Pathways

Ibrutinib's Mechanism of Action: BTK Signaling Pathway

Ibrutinib exerts its therapeutic effect by inhibiting the BTK signaling pathway, which is essential for B-cell survival and proliferation.

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Potential Genotoxicity-Related Signaling Pathway

Genotoxic impurities, particularly those that are alkylating agents, can cause DNA damage, which triggers cellular DNA damage response (DDR) pathways.

Caption: Generalized DNA damage response pathway.

Conclusion

The identification and control of potential genotoxic impurities are critical aspects of ensuring the safety and quality of Ibrutinib. A comprehensive approach that combines a thorough understanding of the synthetic process, the use of highly sensitive analytical techniques like LC-MS/MS, and appropriate genotoxicity testing is essential. By adhering to the principles outlined in the ICH M7 guideline, drug manufacturers can effectively manage the risks associated with these impurities and ensure patient safety.

References

- 1. researchgate.net [researchgate.net]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. sciencescholar.us [sciencescholar.us]

Unraveling Ibrutinib Impurity 6: A Technical Guide to Its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of impurities related to the targeted cancer therapy drug, Ibrutinib. A particular focus is placed on the entity commercially designated as "Ibrutinib Impurity 6," clarifying its nature as a process-related impurity rather than a stress-induced degradant. This paper will detail the experimental protocols for impurity identification and profiling, present quantitative data from forced degradation studies, and visualize key pathways and workflows to support research and drug development efforts.

Understanding Ibrutinib and Its Impurity Profile

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[1][2][3] Its mechanism of action involves blocking the proliferation and survival of malignant B-cells, making it a cornerstone in the treatment of various B-cell cancers.[1][3] The control of impurities in the final drug product is a critical aspect of ensuring its safety and efficacy.[4][5] Ibrutinib impurities can be categorized as either process-related, arising from the manufacturing process, or degradation-related, resulting from the chemical breakdown of the drug substance under various environmental conditions.[5]

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6] Studies on Ibrutinib have revealed its susceptibility to degradation under oxidative and alkaline hydrolytic conditions, with multiple degradation products (DPs) being identified and characterized.[6][7]

The Unique Case of this compound

While forced degradation studies have identified numerous monomeric degradation products of Ibrutinib, the entity frequently marketed as "this compound" presents a distinct profile. This impurity is identified by the CAS number 1987905-93-0 and the chemical name 1,3-bis((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one .[4][8][9][10][11]

Its structure reveals it to be a dimeric compound , suggesting it is more likely a process-related impurity formed during the synthesis of Ibrutinib, rather than a product of its degradation. This distinction is crucial for developing appropriate control strategies during drug manufacturing.

Quantitative Analysis of Ibrutinib Degradation Products

Forced degradation studies provide valuable quantitative data on the formation of various degradation products under specific stress conditions. The following table summarizes the findings from a comprehensive study that identified ten degradation products (DPs).

| Degradation Product (DP) | Stress Condition of Formation |

| DP-I | Acidic and Basic Hydrolysis |

| DP-II | Basic Hydrolysis |

| DP-III | Oxidative |

| DP-IV | Oxidative |

| DP-V | Basic Hydrolysis |

| DP-VI | Oxidative |

| DP-VII | Oxidative |

| DP-VIII | Basic Hydrolysis |

| DP-IX | Basic Hydrolysis |

| DP-X | Oxidative |

Data synthesized from a study by Bhardwaj et al. (2021).[6]

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies of Ibrutinib, which are fundamental to the discovery and characterization of its degradation products.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to generate degradation products under more severe conditions than accelerated stability testing.

-

Acidic Hydrolysis: Ibrutinib solution is treated with 1 M HCl at 80°C for 8 hours.[6]

-

Alkaline Hydrolysis: Ibrutinib solution is treated with 1 M NaOH at 80°C for 8 hours.[6]

-

Neutral Hydrolysis: Ibrutinib solution is refluxed with water at 80°C for 8 hours.

-

Oxidative Degradation: Ibrutinib solution is treated with 10% hydrogen peroxide (H₂O₂) at room temperature for 8 hours.[6]

-

Thermal Degradation: Solid Ibrutinib is exposed to a temperature of 105°C in a hot air oven for 24 hours.

-

Photolytic Degradation: Ibrutinib solution is exposed to UV light in a photostability chamber.

Analytical Method for Separation and Detection

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is crucial for separating the parent drug from its various impurities.

-

Chromatographic System: Waters Acquity UPLC system.[6]

-

Column: Waters Acquity UPLC C18 stationary phase (100 mm × 2.1 mm, 1.7 μm).[6]

-

Mobile Phase A: 20 mM ammonium acetate (pH 6).[6]

-

Mobile Phase B: Acetonitrile.[6]

-

Elution: Gradient elution.

-

Flow Rate: 0.3 mL/min.[6]

-

Injection Volume: 5 μL.[6]

-

Detection Wavelength: 215 nm.[6]

Characterization of Impurities

The structural elucidation of the separated impurities is typically achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Mass Spectrometry (MS): A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source operating in positive ion mode is used to determine the mass-to-charge ratio (m/z) and fragmentation patterns of the impurities.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to definitively determine the chemical structure of the isolated impurities.[7][12]

Visualizing Key Pathways and Processes

Diagrams are essential for understanding the complex biological and experimental workflows involved in Ibrutinib research.

Caption: Ibrutinib's mechanism of action via BTK inhibition.

Caption: Workflow for impurity isolation and characterization.

Conclusion

The identification and characterization of impurities are paramount in the development of safe and effective pharmaceuticals. While forced degradation studies are a powerful tool for discovering potential degradation products of Ibrutinib, it is essential to recognize that not all impurities arise from degradation. The case of "this compound" highlights the importance of considering process-related impurities in the overall impurity control strategy. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of Ibrutinib and its related substances, supporting ongoing research and ensuring the quality of this vital anti-cancer medication.

References

- 1. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1987905-93-0 | Benchchem [benchchem.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. anaxlab.com [anaxlab.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. veeprho.com [veeprho.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. academic.oup.com [academic.oup.com]

Physicochemical Properties of Ibrutinib Impurity 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide provides an in-depth overview of the known physicochemical properties of Ibrutinib impurity 6, a significant dimeric impurity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis and control of Ibrutinib and its related substances.

Chemical Identity and Physical Properties

This compound is chemically identified as 1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one. It is recognized as a process-related and potential degradation impurity of Ibrutinib. While extensive public data on all its physicochemical properties is limited, the available information is summarized below.

Table 1: Chemical Identity of this compound

| Parameter | Value |

| Chemical Name | 1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one |

| CAS Number | 1987905-93-0[1] |

| Molecular Formula | C₄₇H₄₆N₁₂O₃[1] |

| Molecular Weight | 826.97 g/mol [1] |

| Appearance | Off-White Solid[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Data not publicly available | As a larger, dimeric molecule, it is expected to have low aqueous solubility. |

| pKa | Data not publicly available | - |

| Purity | >96% (commercially available reference standards)[1] | Purity is typically determined by HPLC. |

Experimental Protocols for Characterization

The structural elucidation and routine analysis of this compound rely on a combination of chromatographic and spectroscopic techniques. The following protocols are based on established methods for the analysis of Ibrutinib and its impurities.[2][3][4][]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A validated stability-indicating HPLC method is essential for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile) is typically employed to achieve optimal separation.

-

Flow Rate: A flow rate of approximately 1.0 mL/min is generally used.

-

Detection: UV detection at a wavelength of around 216 nm is suitable for monitoring the elution of Ibrutinib and its impurities.[6]

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is used.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds.

-

Analysis: The mass spectrum will show the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation data for further structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the impurity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation: The impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR are fundamental for determining the proton and carbon framework. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish connectivity between different parts of the molecule and confirm the dimeric structure.

Signaling Pathways and Logical Relationships

While specific signaling pathway information for this compound is not available, its structural similarity to Ibrutinib suggests that any biological activity, if present, might be related to the BTK signaling pathway. The formation of this impurity is a key consideration in the manufacturing and stability testing of Ibrutinib.

Caption: Formation and Control of this compound.

Experimental Workflow for Impurity Identification

The general workflow for identifying and characterizing an unknown impurity like this compound in a drug substance is a systematic process.

Caption: Workflow for Impurity Identification and Characterization.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for this compound. While specific quantitative data for some properties are not in the public domain, the established analytical methodologies for Ibrutinib and its related compounds provide a robust framework for the identification, quantification, and control of this dimeric impurity. For professionals in drug development, a thorough characterization of such impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product. The use of qualified reference standards in conjunction with validated analytical methods is essential for accurate monitoring.

References

- 1. anaxlab.com [anaxlab.com]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Ibrutinib Impurity 6 by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of a key Ibrutinib impurity, designated here as Impurity 6 for illustrative purposes. The specific impurity addressed in this protocol is formally known as (R)-4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)pent-4-enoic acid . This method is crucial for quality control, stability testing, and ensuring the safety and efficacy of Ibrutinib, a targeted therapy used in the treatment of various B-cell malignancies. The protocol provided is intended to be a comprehensive guide for researchers and analysts in a pharmaceutical setting.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] By blocking BTK, Ibrutinib disrupts the signaling cascade that promotes the survival and proliferation of malignant B-cells.[3] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing to ensure patient safety. Regulatory agencies require stringent control over the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products. This application note provides a detailed HPLC method for the separation and quantification of a known Ibrutinib degradation and process-related impurity.

Signaling Pathway of Ibrutinib's Mechanism of Action

Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. The diagram below illustrates the simplified signaling cascade and the point of inhibition by Ibrutinib.

Caption: Ibrutinib's inhibition of BTK in the BCR signaling pathway.

Experimental Protocol

This protocol outlines a gradient reversed-phase HPLC method for the quantification of Ibrutinib Impurity 6.

Materials and Reagents

-

Ibrutinib Reference Standard

-

This compound Reference Standard ((R)-4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)pent-4-enoic acid)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate (AR Grade)

-

Glacial Acetic Acid (AR Grade)

-

Deionized Water (18.2 MΩ·cm)

Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Ultrasonic bath

Chromatographic Conditions

| Parameter | Condition |

| Column | XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent) |

| Mobile Phase A | 20 mM Ammonium Acetate in water, pH adjusted to 5.5 with Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | 220 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Preparation of Solutions

Standard Stock Solution (Ibrutinib): Accurately weigh about 25 mg of Ibrutinib Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. This yields a concentration of about 500 µg/mL.

Standard Stock Solution (Impurity 6): Accurately weigh about 5 mg of this compound Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent. This yields a concentration of about 50 µg/mL.

Working Standard Solution: Pipette 1.0 mL of the Impurity 6 stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This results in a final concentration of approximately 5 µg/mL.

Sample Preparation: Accurately weigh and transfer a quantity of the Ibrutinib drug substance or powdered tablets equivalent to 50 mg of Ibrutinib into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution. Cool the solution to room temperature and dilute to volume with the diluent. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow for Impurity Quantification

The following diagram outlines the general workflow for the quantification of impurities in a pharmaceutical sample using HPLC.

Caption: General workflow for HPLC impurity analysis.

Data Presentation

System Suitability

System suitability parameters are established to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| %RSD of Peak Area | ≤ 2.0% (for 6 injections) |

Method Validation Summary

The HPLC method was validated according to ICH guidelines. The following table summarizes the key validation parameters.

| Parameter | Result |

| Linearity (Concentration Range) | 0.5 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the quantitative determination of this compound in bulk drug substance and pharmaceutical dosage forms. The method is specific, accurate, precise, and linear over the specified concentration range. This protocol can be effectively implemented in a quality control laboratory for routine analysis and stability studies of Ibrutinib.

References